![molecular formula C13H10BrN3O B2378375 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol CAS No. 80493-78-3](/img/structure/B2378375.png)
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol
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Overview
Description
“2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Eco-Friendly Synthesis
This compound is used in the eco-friendly synthesis of 3-aminoimidazo[1,2-a]pyridines via a one-pot three-component reaction in PEG catalyzed by peptide nanofibers . The key advantages of this catalytic system include high catalytic activity and the ability to perform the reactions in PEG, a green solvent .
Anti-Cancer Activity
Imidazo[1,2-a]pyridine derivatives, including “2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol”, have been tested for anti-proliferative activity against different human cancer cell lines . Some compounds have shown efficient inhibition of growth of all cell lines with IC50 values close to that of the standard drug .
Medicinal Chemistry
Imidazopyridines have received considerable attention in recent years due to their applications in medicinal chemistry . They have been used in the synthesis of various drugs currently available on the market .
Organometallics
Imidazopyridines are also used in organometallics . They play a crucial role in the development of new materials and technologies.
Material Science
Imidazopyridines have applications in material science . They are used in the synthesis of nanostructured materials with high surface areas .
Anti-Fungal Effects
Newly synthesized imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been shown to have varied medicinal applications .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
2-(3-aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-8-4-5-10(18)9(7-8)12-13(15)17-6-2-1-3-11(17)16-12/h1-7,18H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISKWBAFQDDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=C(C=CC(=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol |
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